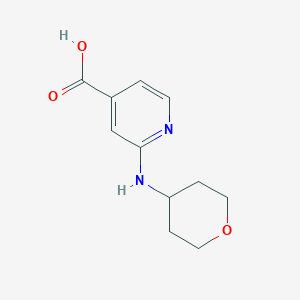
2-(Tetrahydro-2H-pyran-4-ylamino)isonicotinic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Tetrahydro-2H-pyran-4-ylamino)isonicotinic acid is a chemical compound with the formula C11H14N2O3 . It is used for research and development .
Molecular Structure Analysis
The molecular formula of this compound is C11H14N2O3 . The molecular weight is 222.24 g/mol . The InChI string is InChI=1S/C12H16N2O3/c15-12(16)10-1-4-13-11(7-10)14-8-9-2-5-17-6-3-9/h1,4,7,9H,2-3,5-6,8H2,(H,13,14)(H,15,16) .Wissenschaftliche Forschungsanwendungen
Synthesis and Antitubercular Agents
Isonicotinic acid hydrazide derivatives, including compounds related to "2-(Tetrahydro-2H-pyran-4-ylamino)isonicotinic acid," are widely used as antitubercular agents. For instance, Singh and Ojha (1981) synthesized derivatives that showed significant central nervous system stimulant activity, indicating potential therapeutic applications beyond tuberculosis (Singh & Ojha, 1981).
Antimicrobial Activity
Compounds synthesized from isonicotinic acid have shown significant antibacterial and antifungal activities. For example, Raval et al. (2009) synthesized N′-(4-(arylamino)-6-(pyridin-2-ylamino)-1,3,5-triazin-2-yl)isonicotinohydrazide derivatives and evaluated their antimicrobial activity against various bacterial strains, demonstrating their potential as antimicrobial agents (Raval et al., 2009).
Synthesis of Complex Molecules
The versatility of isonicotinic acid derivatives for synthesizing complex molecules has been demonstrated in various studies. Zolfigol et al. (2013) reported a green and efficient method for the preparation of 6-amino-4-(4-methoxyphenyl)-5-cyano-3-methyl-1-phenyl-1,4-dihydropyrano[2,3-c]pyrazoles using isonicotinic acid as a dual and biological organocatalyst, highlighting its role in facilitating complex chemical reactions (Zolfigol et al., 2013).
Catalytic Properties and Materials Science
In materials science and catalysis, isonicotinic acid derivatives have been used to construct heteronuclear molecular boxes with structural, luminescent, and magnetic properties, as reported by Tzeng et al. (2021). These findings suggest potential applications in designing new materials with specific optical and magnetic functionalities (Tzeng et al., 2021).
Safety and Hazards
The safety data sheet for 2-(Tetrahydro-2H-pyran-4-ylamino)isonicotinic acid suggests that it should be handled with care. If inhaled, the person should be removed to fresh air and kept comfortable for breathing. If it comes in contact with skin or eyes, it should be rinsed with water. If swallowed, the mouth should be rinsed and a poison center or doctor/physician should be contacted .
Wirkmechanismus
Target of Action
The primary targets of 2-(Tetrahydro-2H-pyran-4-ylamino)isonicotinic acid are currently under investigation. The compound is used in research and development , suggesting that its targets and their roles are subjects of ongoing study.
Mode of Action
It is a derivative of isoniazid , a frontline drug in the treatment of tuberculosis. Isoniazid’s mechanism of action has been studied extensively, and it’s known to be a prodrug that is activated by bacterial catalase-peroxidase enzyme into a reactive species, which inhibits the synthesis of mycolic acid, an essential component of the bacterial cell wall . .
Biochemical Pathways
Given its structural similarity to isoniazid , it might interfere with the synthesis of mycolic acid, thereby inhibiting the growth of Mycobacterium tuberculosis
Pharmacokinetics
As a research compound , its ADME properties are likely being investigated to determine its bioavailability and potential as a therapeutic agent.
Result of Action
As a derivative of isoniazid , it may share some of its effects, such as inhibiting the growth of Mycobacterium tuberculosis by interfering with the synthesis of mycolic acid.
Action Environment
The influence of environmental factors on the action, efficacy, and stability of this compound is not well-documented. Factors such as temperature, pH, and the presence of other substances could potentially affect its stability and efficacy. As a research compound , these aspects are likely being investigated.
Eigenschaften
IUPAC Name |
2-(oxan-4-ylamino)pyridine-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O3/c14-11(15)8-1-4-12-10(7-8)13-9-2-5-16-6-3-9/h1,4,7,9H,2-3,5-6H2,(H,12,13)(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMIKZFIZVCOGHG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1NC2=NC=CC(=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

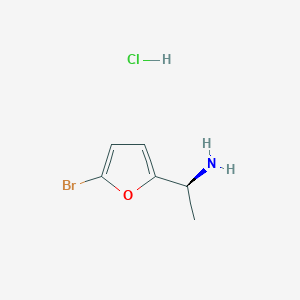
![N'-(4-carbamoylphenyl)-N-[2-(cyclohexen-1-yl)ethyl]oxamide](/img/structure/B2890891.png)
![N-(3-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-3-fluorobenzamide](/img/structure/B2890892.png)

![2-propyl-1-(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)pentan-1-one](/img/structure/B2890896.png)
![1-{3-[4-(3-methoxyphenyl)piperazin-1-yl]-3-oxopropyl}-4-[(4-methylphenyl)methyl]-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one](/img/structure/B2890898.png)

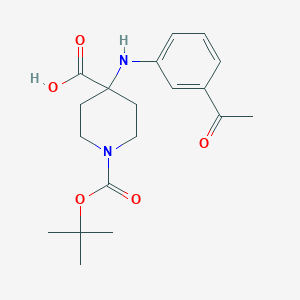
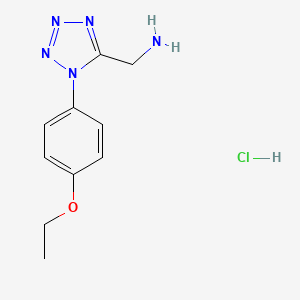
![3-{2-Hydroxy-2-[4-(thiophen-2-yl)phenyl]ethyl}-1-(2-phenoxyethyl)urea](/img/structure/B2890906.png)
![1,1',3,3'-Tetrabenzyl-2,2-dibromo-hexadecahydro-2,2'-spirobi[cyclohexa[d]1,3-diaza-2-nickelacyclopentane]](/img/structure/B2890907.png)
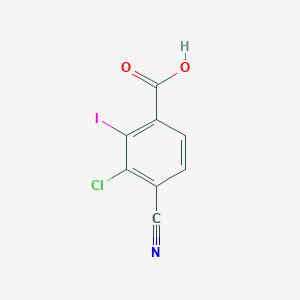
![N-[(1-Ethyl-2,3-dihydroindol-5-yl)methyl]but-2-ynamide](/img/structure/B2890909.png)
